4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one -

4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Catalog Number: EVT-3873687
CAS Number:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization: The imine intermediate could then react with a suitable cyclic keto-ester, like Meldrum's acid, under thermal or microwave irradiation conditions to yield the target pyrazolo[3,4-b]pyridine structure [, ].
Applications
  • Medicinal chemistry: Pyrazolo[3,4-b]pyridines have shown promising activity against various diseases [, , , ]. The target compound, with its hydroxyl group and aromatic rings, presents opportunities for further structural optimization to enhance its binding affinity and selectivity towards specific biological targets, potentially leading to the development of novel therapeutic agents.
  • Materials science: The presence of hydrogen bond donors and acceptors, along with aromatic rings capable of π-π stacking, makes 4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one a potential building block for supramolecular assemblies or polymers with tailored properties [].

1. 4-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one []

  • Compound Description: This compound features a bromine atom at the para position of the phenyl ring attached to the dihydropyridine ring, contrasting with the meta-hydroxy substitution in the main compound. The study highlighted its synthesis using Medrum's acid and the compound's distorted envelope conformation within its crystal structure. []
  • Relevance: This compound shares the core structure of a pyrazolo[3,4-b]pyridin-6(7H)-one with 4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, differing primarily in the substituent on the phenyl ring at the 4-position. This makes it a close structural analog for comparative studies. []

2. N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide []

  • Compound Description: This compound incorporates a benzamide group at the 5-position of the dihydropyridine ring and a chlorine atom at the para position of the phenyl ring at the 4-position. Notably, it demonstrated intermolecular hydrogen bonding within its crystal structure. []
  • Relevance: While sharing the pyrazolo[3,4-b]pyridine core with 4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, this compound showcases variations in the substituents at both the 4 and 5 positions of the dihydropyridine ring. This highlights the potential for diverse functionalization within this class of compounds. []

3. 6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines and 4-aryl-5-cyano-6H-pyrazolo[3,4-b]pyridin-6-ones []

  • Compound Description: These two series of compounds emphasize the versatility of pyrazolo[3,4-b]pyridine synthesis. They incorporate a cyano group at the 5-position and an amino group at the 6-position, with variations in the aryl group at the 4-position. Their structures were confirmed by NMR and X-ray diffraction. []
  • Relevance: These compounds demonstrate the diversity achievable within the pyrazolo[3,4-b]pyridine scaffold, similar to 4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. The presence of diverse substituents highlights opportunities for exploring structure-activity relationships and potential applications in medicinal chemistry. []

4. 3-Methyl-4-(1',3'-diarylpyrazol-4'-yl)tetrahydropyrazolo[3,4-b]pyridin-6-ones []

  • Compound Description: These compounds are characterized by the fusion of a pyrazole ring to the pyrazolo[3,4-b]pyridin-6-one core. The presence of two aryl groups at the 1' and 3' positions of the pyrazole ring introduces further structural diversity. []
  • Relevance: This class of compounds highlights the possibility of expanding the core structure of 4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one by fusing an additional heterocyclic ring. This structural modification may lead to altered pharmacological properties and potential therapeutic applications. []

5. (S)-2-(3′-(Hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one (GDC-0853) []

  • Compound Description: GDC-0853 is a selective and reversible oral small-molecule BTK inhibitor. It has a complex structure containing multiple heterocycles, including a pyrazolo[3,4-b]pyridine moiety. In rat studies, GDC-0853 caused pancreatic lesions, highlighting potential toxicity concerns. []
  • Relevance: Although structurally more complex, GDC-0853 incorporates the pyrazolo[3,4-b]pyridine core found in 4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. This connection, coupled with GDC-0853's biological activity as a BTK inhibitor, suggests the potential of pyrazolo[3,4-b]pyridine derivatives as valuable scaffolds in medicinal chemistry. []

Properties

Product Name

4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

IUPAC Name

4-(3-hydroxyphenyl)-3-methyl-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H17N3O2/c1-12-18-16(13-6-5-9-15(23)10-13)11-17(24)20-19(18)22(21-12)14-7-3-2-4-8-14/h2-10,16,23H,11H2,1H3,(H,20,24)

InChI Key

QXWPSNHPGTVZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.